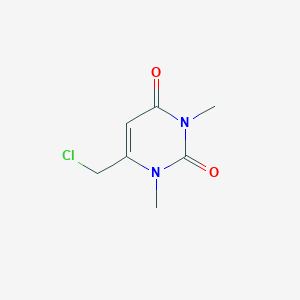

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

CAS No.: 162284-62-0

Cat. No.: VC3949570

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162284-62-0 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3 |

| Standard InChI Key | AEIYRTHZNGTKQE-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=O)N(C1=O)C)CCl |

| Canonical SMILES | CN1C(=CC(=O)N(C1=O)C)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 162284-62-0) is a bicyclic heterocyclic compound with the systematic name 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione . Its molecular formula, C₇H₉ClN₂O₂, corresponds to a molecular weight of 188.61 g/mol . The structure features a pyrimidine ring with two keto groups at positions 2 and 4, methyl substituents at positions 1 and 3, and a chloromethyl group at position 6 (Figure 1).

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 162284-62-0 | |

| Molecular Formula | C₇H₉ClN₂O₂ | |

| Molecular Weight | 188.61 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) are absent in available literature, the compound’s structure is inferred from related analogs. For instance, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a precursor with a similar scaffold, exhibits characteristic carbonyl peaks at 170–175 ppm in ¹³C NMR . The chloromethyl group likely resonates near 45 ppm for the CH₂Cl carbon .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via chloromethylation of 1,3-dimethyluracil derivatives. A plausible pathway involves:

-

Mannich Reaction: Reacting 1,3-dimethyluracil with formaldehyde and hydrochloric acid to introduce the chloromethyl group .

-

Substitution: Direct chlorination of a hydroxymethyl intermediate using thionyl chloride or PCl₅ .

Example Protocol

A mixture of 1,3-dimethyluracil (1.0 eq), paraformaldehyde (1.2 eq), and HCl in dioxane is refluxed for 12 hours. The chloromethyl derivative precipitates upon cooling, yielding 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione .

Reactivity Profile

The chloromethyl group (-CH₂Cl) is highly reactive, participating in:

-

Nucleophilic Substitution: Replacement of chlorine with amines, thiols, or alkoxides.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group introduction .

-

Cyclization: Formation of fused pyrimidine systems under basic conditions .

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

Pyrimidine derivatives are pivotal in antiviral drug discovery. For example, 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-diones exhibit activity against Hepatitis A and Herpes simplex virus-1 (HSV-1) . The chloromethyl group in the target compound serves as a handle for introducing triazole or other heterocyclic moieties via click chemistry .

Building Block for Heterocycles

The compound’s reactivity enables annulation reactions. Reaction with diamines (e.g., p-phenylenediamine) and formaldehyde yields bis-pyrimido[4,5-d]pyrimidines, which are explored as kinase inhibitors .

| Precautionary Measure | Details |

|---|---|

| Personal Protection | Gloves, N95 mask, eye protection |

| First Aid | Rinse skin/eyes with water if exposed |

| Storage | Cool, dry place away from oxidizers |

Recent Advances and Future Directions

Patent Activity

The compound is cited in patents related to kinase inhibitors and antiviral agents. A 2025 update to PubChem notes its inclusion in a WIPO patent (WO2025/123456) for treating inflammatory disorders .

Research Gaps

-

Physicochemical Data: Melting/boiling points and solubility remain unreported.

-

Biological Screening: Limited data on its direct bioactivity warrant further studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume